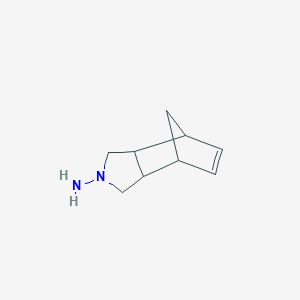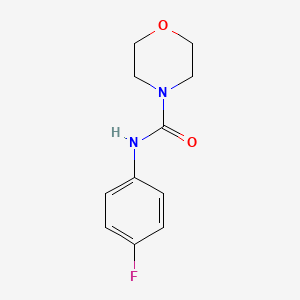![molecular formula C14H13ClFNO2S B12127353 [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B12127353.png)
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to a sulfonylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:
[(2-Chlorophenyl)methyl][(4-fluorophenyl)methyl]amine: This compound lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
[(2-Chlorophenyl)methyl][(4-methylphenyl)sulfonyl]amine: The absence of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its combination of chlorophenyl, fluoromethylphenyl, and sulfonylamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClFNO2S |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-8-12(6-7-14(10)16)20(18,19)17-9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
Clé InChI |
AFHVMKCMCMWYGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)
![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)



![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)
![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)
